molecular formula C25H21FN4O3 B2818897 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-17-8

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2818897
CAS RN: 1251594-17-8
M. Wt: 444.466
InChI Key: WQPXMXNKAXYYRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Antitumor Activity

One significant application of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its related compounds is in the field of antitumor research. A series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, including compounds with modifications at the C-6, C-5, and C-7 positions, have been investigated for their cytotoxic activity against various murine and human tumor cell lines. The study revealed that specific structural modifications could lead to significant antitumor properties, with certain compounds demonstrating potent cytotoxic activity in both in vitro and in vivo assays, comparable to that of known anticancer agents like etoposide (Tsuzuki et al., 2004).

Antibacterial Properties

Another research domain for this compound class encompasses their antibacterial capabilities. Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by having a fluorine atom at the 6-position and substituted amino groups at the 7-position, have been synthesized and evaluated for antibacterial activity. These studies found that specific substituents at the 1-position and the 7-position can lead to compounds with excellent in vitro potency and in vivo efficacy against various bacterial strains (Chu et al., 1986).

Gastric Antisecretory Effects

Additionally, the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been explored for their potential gastric antisecretory effects. Selected compounds have shown potent activity in the pyloric-ligated rat model, indicating their relevance in developing treatments for conditions such as ulcers and gastroesophageal reflux disease. The detailed study of structure-activity relationships in this context has highlighted compounds that outperform established treatments like cimetidine in preclinical models (Santilli et al., 1987).

Anti-Inflammatory and Cytotoxic Potential

Further research has identified certain derivatives with pronounced anti-inflammatory and cytotoxic potential, underscoring their dual utility in addressing cancer and inflammation simultaneously. For example, specific naphthyridine derivatives have demonstrated high cytotoxicity against cancer cell lines while also inhibiting the secretion of pro-inflammatory cytokines, thus showcasing their potential for further development as synthetic derivatives with dual anticancer and anti-inflammatory properties (Madaan et al., 2013).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-15-3-8-19(9-4-15)29-25(33)21-13-30(24-20(23(21)32)12-5-16(2)27-24)14-22(31)28-18-10-6-17(26)7-11-18/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPXMXNKAXYYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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